![molecular formula C10H19N B093568 2,6,6-Trimethylbicyclo[3.1.1]heptan-3-amine CAS No. 17371-27-6](/img/structure/B93568.png)
2,6,6-Trimethylbicyclo[3.1.1]heptan-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6,6-Trimethylbicyclo[3.1.1]heptan-3-amine, also known as norcamphor, is a bicyclic amine that has gained significant attention in the field of scientific research due to its unique chemical structure and potential applications. This compound is synthesized through a multistep process, and it has been found to exhibit a range of biochemical and physiological effects. In 1.1]heptan-3-amine.
作用機序
The mechanism of action of 2,6,6-Trimethylbicyclo[3.1.1]heptan-3-amine is not fully understood. However, studies have suggested that it may act by inhibiting the growth of microorganisms and viruses. It may also act by binding to metal ions and facilitating their catalytic activity.
生化学的および生理学的効果
2,6,6-Trimethylbicyclo[3.1.1]heptan-3-amine has been found to exhibit a range of biochemical and physiological effects. Studies have shown that this compound can inhibit the growth of various microorganisms, including bacteria, fungi, and viruses. It has also been found to exhibit antioxidant activity and to have a protective effect on cells against oxidative stress. Additionally, this compound has been studied for its potential use in the treatment of cancer, as it has been found to inhibit the growth of cancer cells.
実験室実験の利点と制限
One of the main advantages of using 2,6,6-Trimethylbicyclo[3.1.1]heptan-3-amine in lab experiments is its unique chemical structure, which allows it to exhibit a range of biochemical and physiological effects. This compound is also relatively easy to synthesize, making it readily available for use in research. However, one limitation of using this compound in lab experiments is its potential toxicity, which may limit its use in certain applications.
将来の方向性
There are several future directions for the study of 2,6,6-Trimethylbicyclo[3.1.1]heptan-3-amine. One direction is the further exploration of its potential use as a chiral auxiliary in asymmetric synthesis and as a ligand in metal-catalyzed reactions. Another direction is the investigation of its potential use in the treatment of cancer, as well as its potential use as an antimicrobial, antifungal, and antiviral agent. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential toxicity.
合成法
The synthesis of 2,6,6-Trimethylbicyclo[3.1.1]heptan-3-amine involves a multistep process, which starts with the reaction of camphor with hydroxylamine to form camphor oxime. This is followed by the reduction of camphor oxime with sodium borohydride to form 2,6,6-Trimethylbicyclo[3.1.1]heptan-3-amine. Finally, 2,6,6-Trimethylbicyclo[3.1.1]heptan-3-amine is treated with a suitable amine to form the desired bicyclic amine, 2,6,6-Trimethylbicyclo[3.1.1]heptan-3-amine.
科学的研究の応用
2,6,6-Trimethylbicyclo[3.1.1]heptan-3-amine has been extensively studied for its potential applications in various fields of scientific research. This compound has been found to exhibit antimicrobial, antifungal, and antiviral activities. It has also been studied for its potential use as a chiral auxiliary in asymmetric synthesis and as a ligand in metal-catalyzed reactions.
特性
CAS番号 |
17371-27-6 |
|---|---|
製品名 |
2,6,6-Trimethylbicyclo[3.1.1]heptan-3-amine |
分子式 |
C10H19N |
分子量 |
153.26 g/mol |
IUPAC名 |
2,6,6-trimethylbicyclo[3.1.1]heptan-3-amine |
InChI |
InChI=1S/C10H19N/c1-6-8-4-7(5-9(6)11)10(8,2)3/h6-9H,4-5,11H2,1-3H3 |
InChIキー |
VPTSZLVPZCTAHZ-UHFFFAOYSA-N |
SMILES |
CC1C2CC(C2(C)C)CC1N |
正規SMILES |
CC1C2CC(C2(C)C)CC1N |
ピクトグラム |
Irritant |
同義語 |
3-Pinaneamine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



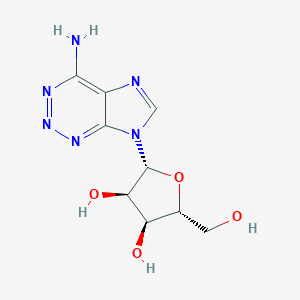
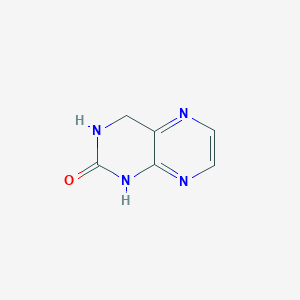
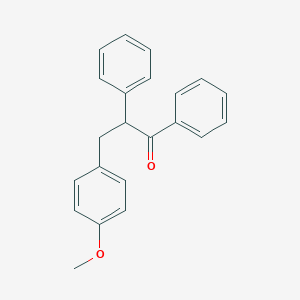
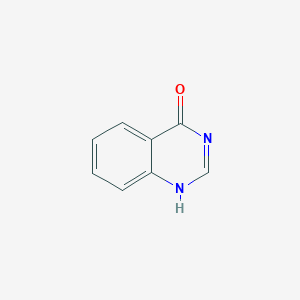
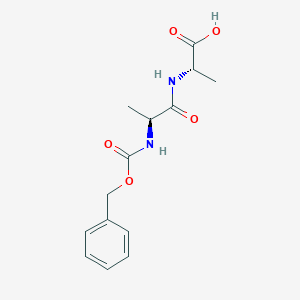
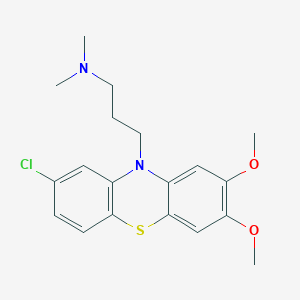

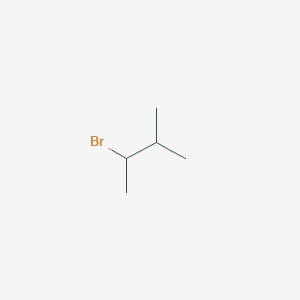
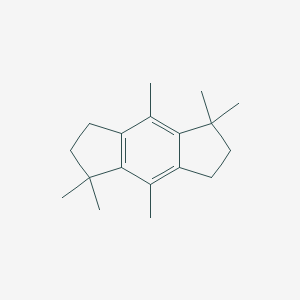
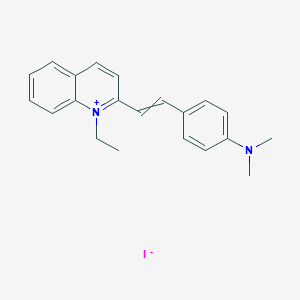

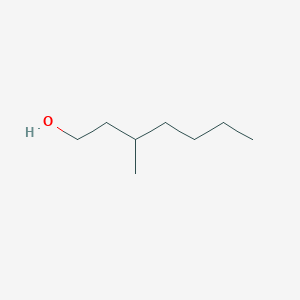
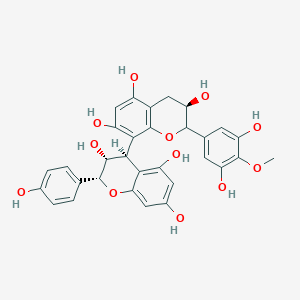
![Benzo[pqr]picene](/img/structure/B93510.png)